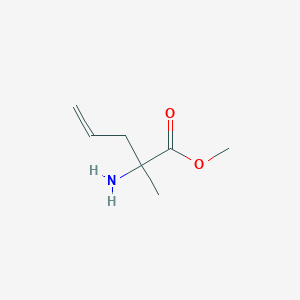

Methyl 2-amino-2-methylpent-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-methyl-pent-4-enoic acid methyl ester is an organic compound with the molecular formula C7H13NO2 It is a derivative of amino acids and is characterized by the presence of an amino group, a methyl group, and a pent-4-enoic acid methyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-pent-4-enoic acid methyl ester can be achieved through the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction typically proceeds at room temperature, making it a convenient and efficient method for producing amino acid methyl esters.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-2-methyl-pent-4-enoic acid methyl ester may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-methyl-pent-4-enoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : Approximately 129.16 g/mol

- Structure : The compound features a double bond at the 4-position of the pentenoic acid chain, which contributes to its reactivity and biological activity.

Chemistry

Methyl 2-amino-2-methylpent-4-enoate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of various derivatives, enhancing its utility in creating complex organic molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | KMnO₄, CrO₃ |

| Reduction | Forms saturated derivatives | Pd/C (catalytic hydrogenation) |

| Substitution | Amino group participates in nucleophilic substitutions | Alkyl halides, acyl chlorides |

Biology

Research indicates that this compound plays a role in metabolic pathways and enzyme interactions. Its interactions with neurotransmitter receptors suggest potential applications in neurobiology.

Biological Activities :

- Neurotransmission : It may act as a neurotransmitter or neuromodulator, influencing synaptic plasticity.

- Muscle Metabolism : The compound could enhance muscle contraction and energy metabolism, making it relevant in sports nutrition.

Medicine

The compound shows promise as a precursor for drug development due to its ability to interact with various biological targets. Preliminary studies have suggested potential antimicrobial properties against certain pathogens.

Case Studies

- Neurotransmitter Research : A study examined the effects of this compound on synaptic plasticity in rodent models, indicating its potential role in cognitive enhancement.

- Antimicrobial Activity : Investigations into its efficacy against bacterial strains revealed that this compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent.

- Muscle Protein Synthesis : A clinical trial assessed the impact of this compound on muscle protein synthesis rates in athletes, showing promising results that warrant further exploration.

Mecanismo De Acción

The mechanism by which 2-Amino-2-methyl-pent-4-enoic acid methyl ester exerts its effects involves interactions with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The ester moiety can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-amino-2-methylpent-4-enoate: A closely related compound with similar chemical properties.

4-Pentenoic acid, 2-amino-2-methyl-, methyl ester: Another similar compound with slight variations in structure.

2-Amino-pent-4-enoic acid methyl ester: A compound with a similar backbone but different functional groups.

Uniqueness

2-Amino-2-methyl-pent-4-enoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it a valuable compound in scientific research.

Actividad Biológica

Methyl 2-amino-2-methylpent-4-enoate, also known as 2-AMPME, is an organic compound with significant potential in various biological applications due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO2 and features a double bond at the 4-position of the pentenoic acid chain. This structural configuration contributes to its reactivity and biological activity, making it a candidate for further pharmacological exploration.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function and thereby affecting metabolic pathways.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular signaling pathways and potentially altering physiological responses.

- Nucleic Acid Interaction : There is evidence suggesting that this compound can interact with nucleic acids, which may impact processes such as DNA replication and transcription.

Biological Activity Overview

Research indicates that this compound exhibits various biological properties:

- Antimicrobial Activity : Preliminary studies have shown potential antimicrobial properties, which could be useful in developing new antibiotics.

- Antidiabetic Effects : Some studies suggest that it may influence glucose metabolism, indicating potential applications in diabetes management .

- Neuroprotective Properties : The compound has been investigated for its effects on neurodegenerative conditions, showing promise in modulating neuroinflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-2-methylpentanoic acid | No double bond | Basic amino acid structure |

| Methyl (R)-2-amino-3-methylbutanoate | Different side chain | Potentially different biological activity |

| 3-Amino-3-methylbutanoic acid | Position of amino group | Different reactivity due to structure |

This compound's double bond confers distinct reactivity and biological properties not typically found in similar structures.

Synthesis Methods

Various methods have been explored for synthesizing this compound. Some notable techniques include:

- Multicomponent Reactions : This approach involves the simultaneous reaction of multiple starting materials to yield the desired product efficiently.

- Traditional Organic Synthesis : Utilizing established organic synthesis techniques can produce this compound with moderate yields.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Studies : One study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

- Neuroprotective Research : Another research highlighted its ability to reduce neuroinflammation in animal models, indicating possible therapeutic applications in neurodegenerative diseases .

- Metabolic Pathway Modulation : Investigations into its role in glucose metabolism have revealed that it may enhance insulin sensitivity in vitro, supporting its use in diabetes treatment strategies .

Propiedades

IUPAC Name |

methyl 2-amino-2-methylpent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKALQONYAVQDGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.